2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid
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Description
2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid, also known as HNB, is a chemical compound that has been widely used in scientific research due to its unique properties. HNB is a sulfonamide-based inhibitor that can selectively target carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in tumor growth and progression.
Scientific Research Applications
Drug Degradation and Stability
Research on nitisinone, a triketone herbicide turned medical treatment, offers insights into the degradation processes of drugs under different environmental conditions. Studies utilizing liquid chromatography and mass spectrometry (LC-MS/MS) have explored the stability of nitisinone and its degradation products under various pH levels, temperatures, and exposure to ultraviolet radiation. This research contributes to a better understanding of the risks and benefits associated with the medical application of such compounds (Barchańska et al., 2019).
Environmental Science and Pollution Treatment
Advanced oxidation processes (AOPs) are employed to address water scarcity and the accumulation of recalcitrant compounds in the environment. Research on the degradation of acetaminophen, a common pharmaceutical compound, using AOPs has led to a better understanding of the kinetics, mechanisms, and by-products of such treatments. This work is crucial for enhancing the degradation of pollutants and reducing their impact on ecosystems (Qutob et al., 2022).
Modulation of Biological Systems
Studies on benzoic acid, known for its antibacterial and antifungal properties, have explored its role in regulating gut functions. Research indicates that appropriate levels of benzoic acid can improve gut functions by modulating enzyme activity, redox status, immunity, and microbiota. This highlights the potential of benzoic acid and its derivatives in contributing to health improvement and disease prevention (Mao et al., 2019).
properties
IUPAC Name |
2-[(4-hydroxy-3-nitrophenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O7S/c16-12-6-5-8(7-11(12)15(19)20)23(21,22)14-10-4-2-1-3-9(10)13(17)18/h1-7,14,16H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEWEPKDQIOROF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396151 |
Source
|
Record name | 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid | |
CAS RN |
131971-24-9 |
Source
|
Record name | 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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